3-Phosphoglycerate

Description

Propriétés

IUPAC Name |

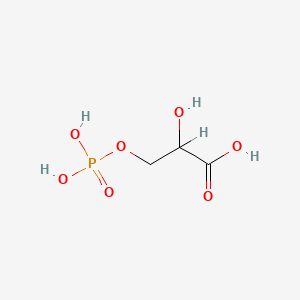

2-hydroxy-3-phosphonooxypropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O7P/c4-2(3(5)6)1-10-11(7,8)9/h2,4H,1H2,(H,5,6)(H2,7,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSJPPGNTCRNQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O7P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601002368 | |

| Record name | 3-Glycerophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Phosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

820-11-1 | |

| Record name | 3-Phosphoglyceric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=820-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phosphoglycerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000820111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Glycerophosphoric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601002368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Phosphoglyceric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000807 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Pivotal Role of 3-Phosphoglycerate in Glycolysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG) is a critical metabolic intermediate in the glycolytic pathway, a fundamental process for energy production in virtually all living organisms. Positioned at the intersection of energy generation and biosynthetic pathways, the metabolism of 3-PG is tightly regulated and has significant implications for cellular homeostasis, proliferation, and disease. This technical guide provides an in-depth analysis of the role of 3-PG in glycolysis, including its formation, enzymatic conversion, and its function as a key regulatory and signaling molecule. Quantitative data, detailed experimental protocols, and pathway visualizations are presented to offer a comprehensive resource for professionals in the fields of biochemistry, cell biology, and drug development.

This compound in the Glycolytic Pathway

Glycolysis, the metabolic pathway that converts glucose into pyruvate, is divided into the preparatory and payoff phases. 3-PG is a central molecule in the payoff phase, where net ATP is generated.

Formation of this compound

This compound is formed from 1,3-bisphosphoglycerate in the seventh step of glycolysis. This reaction is catalyzed by the enzyme phosphoglycerate kinase (PGK) .[1] This step is a crucial energy-conserving reaction, as it represents the first substrate-level phosphorylation in glycolysis, where a high-energy phosphoryl group is transferred from 1,3-bisphosphoglycerate to ADP, yielding ATP and 3-PG.[1][2] This reaction is reversible, and its direction is influenced by the intracellular concentrations of ATP and ADP.[3]

Conversion to 2-Phosphoglycerate

Subsequently, 3-PG is isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase (PGM) .[1] This reaction involves the transfer of the phosphate group from the C3 to the C2 position of the glycerate backbone.[4] This isomerization is a preparatory step for the subsequent dehydration reaction that generates the high-energy enol-phosphate bond in phosphoenolpyruvate (PEP).[2]

Quantitative Data

A thorough understanding of the metabolic context of 3-PG requires quantitative data on the concentrations of glycolytic intermediates and the kinetic properties of the enzymes that metabolize 3-PG.

Intracellular Concentrations of Glycolytic Intermediates

The steady-state concentrations of glycolytic metabolites can vary depending on the cell type and metabolic state. The table below summarizes reported intracellular concentrations of 3-PG and related intermediates in human cancer cells and red blood cells.

| Metabolite | Concentration in Cancer Cells (µM)[5][6] | Concentration in Human Red Blood Cells (µM)[7] |

| 1,3-Bisphosphoglycerate | Not readily detectable | - |

| This compound | 180 - 550 | 61 |

| 2-Phosphoglycerate | - | 4.3 |

Kinetic Parameters of Key Enzymes

The catalytic efficiency and substrate affinity of phosphoglycerate kinase (PGK) and phosphoglycerate mutase (PGM) are critical for regulating the flux through this stage of glycolysis. The following table presents the kinetic parameters for the human isoforms of these enzymes.

| Enzyme | Substrate | Km (µM) | Vmax |

| Phosphoglycerate Kinase 1 (PGK1) | 1,3-Bisphosphoglycerate | 6.86[5][6][8] | Forward reaction is ~3.5-fold higher than reverse[5][6][8] |

| This compound | 186[5][6][8] | ||

| Phosphoglycerate Mutase 1 (PGAM1) | This compound | - | - |

| 2-Phosphoglycerate | - | - |

Note: Vmax values are often reported in relative terms or are highly dependent on the specific assay conditions and enzyme preparation. Kinetic parameters for PGAM1 are less consistently reported in the literature under standardized conditions.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in this guide.

Spectrophotometric Assay for Phosphoglycerate Kinase (PGK) Activity

This assay measures the forward reaction of PGK by coupling the production of 1,3-bisphosphoglycerate to its reduction by glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which results in the oxidation of NADH. The decrease in absorbance at 340 nm is monitored.[9]

Materials:

-

Tris-HCl buffer (100 mM, pH 7.6)

-

MgCl2 (10 mM)

-

EDTA (1 mM)

-

NADH (0.2 mM)

-

ATP (5 mM)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) (10 units/mL)

-

This compound (10 mM)

-

Sample containing PGK

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, EDTA, NADH, and ATP in a cuvette.

-

Add GAPDH to the reaction mixture.

-

Initiate the reaction by adding the sample containing PGK.

-

Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation is proportional to the PGK activity.

Spectrophotometric Assay for Phosphoglycerate Mutase (PGM) Activity

This assay measures the forward reaction of PGM by coupling the formation of 2-phosphoglycerate to the subsequent reactions catalyzed by enolase, pyruvate kinase (PK), and lactate dehydrogenase (LDH). The oxidation of NADH is monitored at 340 nm.[10][11]

Materials:

-

Triethanolamine buffer (100 mM, pH 7.6)

-

MgCl2 (5 mM)

-

ADP (1 mM)

-

NADH (0.2 mM)

-

Enolase (20 units/mL)

-

Pyruvate kinase (10 units/mL)

-

Lactate dehydrogenase (10 units/mL)

-

This compound (5 mM)

-

Sample containing PGM

Procedure:

-

Prepare a reaction mixture containing triethanolamine buffer, MgCl2, ADP, and NADH in a cuvette.

-

Add enolase, pyruvate kinase, and lactate dehydrogenase to the mixture.

-

Initiate the reaction by adding the sample containing PGM and this compound.

-

Immediately monitor the decrease in absorbance at 340 nm over time.

-

The rate of NADH oxidation is proportional to the PGM activity.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the absolute quantification of intracellular metabolites.

Sample Preparation:

-

Rapidly quench the metabolism of cultured cells by washing with ice-cold saline.

-

Extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

Dry the metabolite extract under a stream of nitrogen or by lyophilization.

-

Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

-

Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.

-

Detect and quantify 3-PG using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Use a stable isotope-labeled internal standard of 3-PG for accurate quantification.

Signaling Pathways and Logical Relationships

The role of 3-PG extends beyond its function as a glycolytic intermediate. It is a key branchpoint metabolite and a signaling molecule that influences other cellular processes.

Glycolytic Pathway Centered on this compound

Caption: The central role of this compound in the payoff phase of glycolysis.

Experimental Workflow for 3-PG Quantification

Caption: A typical experimental workflow for quantifying this compound.

This compound as a Signaling Molecule: Regulation of p53

Recent research has unveiled a novel role for 3-PG in cellular signaling. Under low glucose conditions, reduced levels of 3-PG lead to its dissociation from phosphoglycerate dehydrogenase (PHGDH). This allows PHGDH to interact with a complex containing AXIN and HIPK2, leading to the phosphorylation and activation of the tumor suppressor p53, which can induce apoptosis.[12][13]

Caption: 3-PG-mediated regulation of p53 activity.

Conclusion

This compound is far more than a simple intermediate in glycolysis. It is a cornerstone of cellular energy production, a critical precursor for major biosynthetic pathways, and an emerging player in cellular signaling networks. The intricate regulation of its metabolism, underscored by the kinetic properties of its associated enzymes and its dynamic intracellular concentrations, highlights its importance in maintaining cellular homeostasis. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of this compound in health and disease, paving the way for novel therapeutic strategies targeting metabolic vulnerabilities.

References

- 1. Glycolysis - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Glycolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Adenosine triphosphate - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Perturbation of phosphoglycerate kinase 1 (PGK1) only marginally affects glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The conversion of this compound (3PG)(3PG) to | Chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. Enzyme Activity Measurement for Phosphoglycerate Kinase [creative-enzymes.com]

- 10. Regulation of Glycolytic Enzyme Phosphoglycerate Mutase-1 by Sirt1 Protein-mediated Deacetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Low glucose metabolite this compound switches PHGDH from serine synthesis to p53 activation to control cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Chemical Properties of 3-Phosphoglycerate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, chemical properties, and biological significance of 3-phosphoglycerate (3-PGA). It includes detailed experimental protocols and pathway visualizations to support advanced research and drug development endeavors.

Core Structure and Chemical Identity

This compound, also known as glycerate 3-phosphate, is a crucial metabolic intermediate in central carbon metabolism.[1] Its chemical structure consists of a three-carbon backbone derived from glyceric acid, with a phosphate group esterified at the third carbon.[1] The IUPAC name for this molecule is (2R)-2-Hydroxy-3-(phosphonooxy)propanoic acid.[1]

Chemical Formula: C₃H₇O₇P[1]

Molecular Structure:

At physiological pH, the carboxyl and phosphate groups are typically deprotonated, resulting in a negatively charged molecule.[2] This ionization state is critical for its interaction with various enzymes and transporters.

Quantitative Chemical Properties

The following table summarizes key quantitative data for this compound, providing a consolidated reference for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 186.06 g/mol | [1] |

| Monoisotopic Mass | 185.99293956 Da | [3] |

| pKa (Strongest Acidic) | 1.3 | [4] |

| Physiological Charge | -3 | [4][5] |

| Polar Surface Area | 124.29 Ų | [4] |

| Rotatable Bond Count | 4 | [4] |

| Hydrogen Bond Donor Count | 4 | [4] |

| Hydrogen Bond Acceptor Count | 6 | [4] |

| logP | -1.6 | [5] |

| Water Solubility | 21.0 mg/mL | [5] |

Biological Significance and Metabolic Pathways

This compound is a central metabolite in several fundamental biochemical pathways, including glycolysis, the Calvin cycle, and the biosynthesis of amino acids like serine.

Glycolysis

In the glycolytic pathway, 3-PGA is formed from 1,3-bisphosphoglycerate in a substrate-level phosphorylation reaction that generates ATP.[6][7] It is subsequently isomerized to 2-phosphoglycerate by the enzyme phosphoglycerate mutase.[6][7]

Calvin Cycle

In photosynthetic organisms, 3-PGA is the first stable intermediate of the Calvin cycle, formed from the carboxylation of ribulose-1,5-bisphosphate by the enzyme RuBisCO.[8] It is then reduced to glyceraldehyde-3-phosphate (G3P) in a series of reactions that consume ATP and NADPH.[8]

Serine Biosynthesis

This compound serves as the precursor for the synthesis of the amino acid L-serine through the phosphorylated pathway.[2][4][9] This pathway involves the oxidation of 3-PGA, a transamination reaction, and finally, the removal of the phosphate group.[9][10]

Experimental Protocols

Enzymatic Assay for this compound Quantification

This protocol describes the quantification of 3-PGA based on the enzymatic conversion of 3-PGA to 2-PGA, which is coupled to a series of reactions leading to the oxidation of NADH, measured spectrophotometrically.

Principle: Phosphoglycerate mutase (PGM) catalyzes the conversion of 3-PGA to 2-PGA. Enolase then converts 2-PGA to phosphoenolpyruvate (PEP). Pyruvate kinase (PK) transfers the phosphate group from PEP to ADP, forming pyruvate and ATP. Finally, lactate dehydrogenase (LDH) reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is proportional to the initial amount of 3-PGA.

Materials:

-

Spectrophotometer capable of reading at 340 nm

-

Cuvettes

-

Reaction Buffer: 100 mM Triethanolamine buffer, pH 7.6

-

Reagents:

-

200 mM 3-Phosphoglyceric Acid (for standard curve)

-

21 mM ADP

-

6.4 mM NADH

-

50 mM MgSO₄

-

1 M KCl

-

Enzyme Mix: Phosphoglycerate mutase, Enolase, Pyruvate Kinase, Lactate Dehydrogenase in appropriate buffer

-

2,3-Diphosphoglycerate (cofactor for PGM)

-

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the reaction buffer, ADP, NADH, MgSO₄, KCl, and the enzyme mix.

-

Background Reading: Incubate the mixture for 5 minutes at 25°C to allow for the consumption of any endogenous pyruvate. Read the initial absorbance at 340 nm (A_initial).

-

Initiate Reaction: Add the sample containing an unknown concentration of 3-PGA to the cuvette.

-

Final Reading: Incubate for 10-15 minutes at 25°C until the reaction is complete. Read the final absorbance at 340 nm (A_final).

-

Calculation: The change in absorbance (ΔA = A_initial - A_final) is used to calculate the concentration of 3-PGA using the Beer-Lambert law and a standard curve prepared with known concentrations of 3-PGA.

HPLC Method for Separation and Analysis of this compound

This method allows for the separation and quantification of 3-PGA from a mixture of other phosphorylated compounds.

Principle: High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase is used to separate 3-PGA based on its physicochemical properties. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or mass spectrometry.

Instrumentation and Columns:

-

HPLC system with a pump, autosampler, and detector (e.g., ELSD or Mass Spectrometer)

-

Column: A mixed-mode stationary phase column, such as a Newcrom B column, is effective for retaining and separating polar, charged molecules like 3-PGA.[1]

Mobile Phase:

-

An isocratic mobile phase consisting of a mixture of water, acetonitrile (MeCN), and an acid buffer (e.g., formic acid) is typically used.[1] The exact ratio will depend on the specific column and separation requirements.

Procedure:

-

Sample Preparation: Samples should be deproteinized (e.g., by acid precipitation or ultrafiltration) and filtered through a 0.22 µm filter before injection.

-

Chromatographic Conditions:

-

Set the column temperature (e.g., 30°C).

-

Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

-

-

Injection and Data Acquisition:

-

Inject a known volume of the prepared sample.

-

Run the analysis for a sufficient time to allow for the elution of all compounds of interest.

-

Record the chromatogram.

-

-

Quantification:

-

Identify the peak corresponding to 3-PGA by comparing its retention time with that of a pure standard.

-

Quantify the amount of 3-PGA by integrating the peak area and comparing it to a standard curve generated from injections of known concentrations of 3-PGA.

-

Conclusion

This compound is a fundamentally important molecule at the crossroads of major metabolic pathways. A thorough understanding of its structure, chemical properties, and interactions is essential for researchers in biochemistry, cell biology, and drug development. The data and protocols provided in this guide offer a solid foundation for further investigation into the roles of 3-PGA in health and disease.

References

- 1. ELSD HPLC Method for Analysis of 3-Phosphoglyceric acid (3PG) and 2-Phosphoglyceric acid (2PG) on Newcrom B Column | SIELC Technologies [sielc.com]

- 2. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Assay Kit - Profacgen [profacgen.com]

- 4. Frontiers | The Glycerate and Phosphorylated Pathways of Serine Synthesis in Plants: The Branches of Plant Glycolysis Linking Carbon and Nitrogen Metabolism [frontiersin.org]

- 5. This compound Dehydrogenase, a Key Enzyme forl-Serine Biosynthesis, Is Preferentially Expressed in the Radial Glia/Astrocyte Lineage and Olfactory Ensheathing Glia in the Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycolysis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. mycbseguide.com [mycbseguide.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

The Emergence of a Central Metabolite: A Technical Guide to the Discovery of 3-Phosphoglycerate in the Calvin Cycle

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the pivotal discovery of 3-Phosphoglycerate (3-PGA) as the first stable product of carbon fixation in photosynthesis, a cornerstone of the Calvin-Benson cycle. The elucidation of this pathway was a landmark achievement in biochemistry, primarily accomplished through the innovative use of isotopic tracers and advanced analytical techniques by Melvin Calvin, Andrew Benson, and their colleagues at the University of California, Berkeley, in the mid-20th century.[1] This guide provides a comprehensive overview of the experimental methodologies, quantitative data, and the logical framework that led to this seminal discovery.

Executive Summary

The groundbreaking research by Calvin and his team revolutionized our understanding of photosynthesis by tracing the path of carbon from atmospheric CO₂ to the organic molecules that sustain life.[2] By employing the radioactive isotope carbon-14 (¹⁴C), they were able to label carbon dioxide and track its incorporation into various metabolic intermediates within the green alga Chlorella. Through a series of meticulously timed experiments and the application of two-dimensional paper chromatography and autoradiography, they demonstrated that this compound was the first stable compound to become radiolabeled, appearing within seconds of exposure to ¹⁴CO₂. This critical finding identified 3-PGA as the initial product of CO₂ fixation and laid the foundation for mapping the entire regenerative cycle responsible for sugar synthesis in plants.

Experimental Protocols

The success of Calvin and Benson's experiments hinged on a combination of innovative techniques that allowed for the rapid labeling, separation, and identification of photosynthetic intermediates.

Isotopic Labeling of Photosynthetic Organisms

The core of the experimental approach was the use of ¹⁴C-labeled carbon dioxide (¹⁴CO₂). The unicellular green alga Chlorella pyrenoidosa was chosen as the model organism due to its rapid photosynthetic rate and ease of cultivation in suspension.

Protocol:

-

Culturing of Algae: Chlorella cultures were grown in a thin, flat, lollipop-shaped glass vessel to ensure uniform illumination.[3]

-

Steady-State Photosynthesis: The algal suspension was first allowed to photosynthesize under constant conditions (light intensity, temperature, and unlabeled CO₂ concentration) to achieve a steady state.

-

Introduction of ¹⁴CO₂: A solution of sodium bicarbonate containing ¹⁴C (NaH¹⁴CO₃) was injected into the algal suspension. This provided a pulse of radioactive carbon for incorporation during photosynthesis.

-

Time-Course Sampling: Samples of the algal suspension were collected at very short and precise time intervals (e.g., 2, 5, 30 seconds) after the introduction of ¹⁴CO₂.

-

Quenching of Reactions: Each sample was immediately run into hot methanol (around 80°C) to instantly denature the enzymes and halt all metabolic activity.[3] This ensured that the distribution of ¹⁴C among the metabolites was a snapshot of that specific time point.

Separation and Identification of Radiolabeled Compounds

The key to identifying the products of ¹⁴CO₂ fixation was the separation of the complex mixture of compounds within the algal cells.

Protocol:

-

Extraction of Metabolites: The quenched algal samples were extracted with 80% ethanol to solubilize the small molecule intermediates.

-

Two-Dimensional Paper Chromatography:

-

The concentrated extract was spotted onto a corner of a large sheet of Whatman No. 1 filter paper.

-

The paper was then subjected to chromatography in the first dimension using a solvent mixture of phenol saturated with water.

-

After drying, the chromatogram was rotated 90 degrees and developed in the second dimension with a solvent system of butanol-propionic acid-water. This two-dimensional separation provided a high degree of resolution for the various compounds.

-

-

Autoradiography:

-

The dried two-dimensional chromatogram was placed in direct contact with X-ray film for a period of days to weeks.

-

The radioactive ¹⁴C within the separated compounds exposed the film, creating a pattern of dark spots (an autoradiogram) that corresponded to the location of each radiolabeled metabolite.

-

-

Compound Identification: The identity of the radioactive compounds was determined by:

-

Co-chromatography: Running known, non-radioactive compounds alongside the algal extract.

-

Chemical analysis: Eluting the radioactive spots from the paper and performing classical chemical tests to identify the molecules.

-

Quantitative Data Presentation

The time-course experiments were crucial in determining the sequence of intermediates in the Calvin cycle. By analyzing the distribution of radioactivity at different time points, the researchers could deduce which compounds were formed first.

| Time of ¹⁴CO₂ Exposure | This compound (3-PGA) (% of total ¹⁴C fixed) | Sugar Phosphates (% of total ¹⁴C fixed) | Amino Acids (% of total ¹⁴C fixed) | Other Compounds (% of total ¹⁴C fixed) |

| ~2 seconds | >70% | <5% | <5% | <20% |

| ~5 seconds | High (but decreasing) | Increasing | Increasing | Increasing |

| ~30 seconds | Lower | High | High | Increasing |

Note: The exact percentages varied between experiments, but the trend of 3-PGA being the predominantly labeled compound at the earliest time points was consistently observed.

Visualization of Key Processes

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships that led to the discovery of 3-PGA.

Conclusion

The discovery of this compound as the first product of carbon fixation was a monumental step in understanding the intricate biochemical pathways of photosynthesis. The elegant experimental design, combining isotopic tracing with powerful separation and detection techniques, set a new standard for metabolic research. This foundational work not only elucidated a critical step in the Calvin-Benson cycle but also opened the door for detailed investigations into the regulation of carbon metabolism, with profound implications for agriculture, bioenergy, and our understanding of global carbon cycling. The methodologies pioneered by Calvin and his team remain fundamental to the study of metabolic pathways in various biological systems, demonstrating the enduring legacy of this landmark discovery.

References

3-Phosphoglycerate as a Precursor for Serine Biosynthesis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of L-serine, a crucial amino acid for cellular proliferation and a precursor for a vast array of biomolecules, is a key metabolic process in many organisms. The primary route for de novo serine biosynthesis is the phosphorylated pathway, which utilizes the glycolytic intermediate 3-phosphoglycerate (3-PGA). This pathway is a critical node in cellular metabolism, integrating glycolysis with amino acid, nucleotide, and lipid biosynthesis. Its dysregulation, particularly the overexpression of its enzymes, has been implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the core enzymatic steps, regulatory mechanisms, quantitative kinetic data, and detailed experimental protocols for studying the conversion of this compound to serine.

The Phosphorylated Pathway of Serine Biosynthesis

The conversion of this compound to L-serine is a three-step enzymatic cascade occurring in the cytoplasm.[1] This pathway is the sole route for endogenous serine production in most organisms, with the exception of plants which have multiple synthetic pathways.[2]

The three key enzymes in this pathway are:

-

This compound Dehydrogenase (PHGDH): This NAD-dependent enzyme catalyzes the first and rate-limiting step, the oxidation of this compound to 3-phosphohydroxypyruvate.[3][4]

-

Phosphoserine Aminotransferase (PSAT1): This enzyme transfers an amino group from glutamate to 3-phosphohydroxypyruvate, yielding phosphoserine and α-ketoglutarate.

-

Phosphoserine Phosphatase (PSPH): This enzyme catalyzes the final, irreversible step of the pathway, the dephosphorylation of phosphoserine to produce L-serine.[5]

Enzymology and Regulation

This compound Dehydrogenase (PHGDH)

PHGDH is a tetrameric enzyme that exhibits allosteric regulation, primarily through feedback inhibition by L-serine.[2] This regulation is crucial for controlling the flux of this compound into the serine biosynthesis pathway, thereby preventing its depletion from glycolysis when serine levels are sufficient. The binding of L-serine to the allosteric site induces a conformational change that reduces the enzyme's maximal velocity (Vmax).[6] Some studies have also noted substrate inhibition at high concentrations of this compound.[2]

Phosphoserine Aminotransferase (PSAT1)

PSAT1 is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that operates through a ping-pong kinetic mechanism. The reaction involves the transfer of the amino group from glutamate to the PLP cofactor, forming pyridoxamine 5'-phosphate (PMP), followed by the transfer of the amino group from PMP to 3-phosphohydroxypyruvate to generate phosphoserine.

Phosphoserine Phosphatase (PSPH)

PSPH is a hydrolase that requires a divalent metal ion, typically Mg2+, for its catalytic activity. It is a member of the haloacid dehalogenase (HAD) superfamily of hydrolases. The reaction mechanism involves a nucleophilic attack on the phosphorus atom of phosphoserine, leading to the formation of a phosphoenzyme intermediate, which is subsequently hydrolyzed to release inorganic phosphate and serine.[7]

Quantitative Data

The kinetic parameters of the enzymes in the serine biosynthesis pathway are crucial for understanding the pathway's dynamics and for the development of enzyme inhibitors. The following tables summarize the available quantitative data for the human enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |

| PHGDH | This compound | 260 | ~1.5 | [8][9] |

| NAD+ | 27 | - | [10] | |

| 3-Phosphohydroxypyruvate | 14 | ~1.3 | [8] | |

| NADH | 560 | ~3.4 | [6] | |

| PSAT1 | 3-Phosphohydroxypyruvate | 11-32 | - | [11] |

| L-Glutamate | 400-8000 | - | [1] | |

| Phosphoserine | 5 | - | [4] | |

| α-Ketoglutarate | - | - | ||

| PSPH | Phosphoserine | ~8-500 | - | [2][12] |

Note: Kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition. The data for PSPH is from a range of organisms due to limited specific data on the human enzyme.

Experimental Protocols

Enzyme Activity Assays

This protocol describes a continuous spectrophotometric assay that couples the production of NADH to a colorimetric reporter.

Principle: PHGDH oxidizes 3-PGA to 3-phosphohydroxypyruvate, reducing NAD+ to NADH. The NADH produced is then used by a diaphorase to reduce a probe (e.g., resazurin) into a colored or fluorescent product.[1]

Reagents:

-

PHGDH Assay Buffer: 30 mM Tris-HCl, pH 8.0, 1 mM EDTA

-

This compound (3-PGA) solution: 10 mM in water

-

NAD+ solution: 2 mM in water

-

Hydrazine sulfate solution: 100 mM in water (to trap the 3-phosphohydroxypyruvate product and prevent the reverse reaction)[1]

-

Resazurin solution: 1 mM in water

-

Diaphorase: ~1 unit/mL in assay buffer

-

Enzyme sample (cell lysate or purified PHGDH)

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing:

-

30 µL PHGDH Assay Buffer

-

10 µL 3-PGA solution (final concentration 1 mM)

-

10 µL NAD+ solution (final concentration 0.2 mM)

-

10 µL Hydrazine sulfate solution (final concentration 10 mM)

-

10 µL Resazurin solution (final concentration 0.1 mM)

-

10 µL Diaphorase solution (final concentration 0.1 unit/mL)

-

-

Add 10 µL of the enzyme sample to initiate the reaction.

-

Immediately measure the increase in absorbance or fluorescence over time at the appropriate wavelength (e.g., 570 nm for resorufin) in a microplate reader at 37°C.

-

Calculate the rate of reaction from the linear portion of the curve.

This protocol describes a continuous spectrophotometric assay that couples the production of α-ketoglutarate to the oxidation of NADH by glutamate dehydrogenase.

Principle: PSAT1 converts 3-phosphohydroxypyruvate and glutamate to phosphoserine and α-ketoglutarate. The α-ketoglutarate is then reductively aminated by glutamate dehydrogenase, which oxidizes NADH to NAD+. The decrease in NADH is monitored spectrophotometrically at 340 nm.[1]

Reagents:

-

PSAT1 Assay Buffer: 50 mM HEPES, pH 7.0, 100 mM KCl, 1 mM DTT, 0.17 mM PLP

-

3-Phosphohydroxypyruvate (3-PHP) solution: 1.1 mM in water

-

L-Glutamate solution: 800 mM in water

-

NADH solution: 1 mM in water

-

Ammonium chloride (NH4Cl) solution: 320 mM in water

-

Glutamate Dehydrogenase (GDH): ~10 units/mL in assay buffer

-

Enzyme sample (cell lysate or purified PSAT1)

Procedure:

-

Prepare a reaction mixture in a quartz cuvette containing:

-

800 µL PSAT1 Assay Buffer

-

10 µL 3-PHP solution (final concentration 0.11 mM)

-

10 µL L-Glutamate solution (varied concentrations, e.g., 0.4-80 mM)

-

10 µL NADH solution (final concentration 0.1 mM)

-

10 µL NH4Cl solution (final concentration 32 mM)

-

10 µL GDH solution (final concentration 1 unit/assay)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the enzyme sample.

-

Monitor the decrease in absorbance at 340 nm over time in a spectrophotometer.

-

Calculate the rate of reaction from the linear portion of the curve.

This protocol describes a discontinuous colorimetric assay based on the detection of inorganic phosphate released from phosphoserine.

Principle: PSPH hydrolyzes phosphoserine to serine and inorganic phosphate. The released phosphate is then quantified using a malachite green-based colorimetric reagent.[13]

Reagents:

-

PSPH Assay Buffer: 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2

-

Phosphoserine solution: 10 mM in water

-

Malachite Green Reagent: A commercially available or laboratory-prepared solution containing malachite green, ammonium molybdate, and a stabilizing agent.

-

Enzyme sample (cell lysate or purified PSPH)

Procedure:

-

Set up reaction tubes containing 40 µL of PSPH Assay Buffer and 10 µL of the enzyme sample.

-

Pre-incubate the tubes at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the phosphoserine solution (final concentration 5 mM).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent.

-

Incubate at room temperature for 15 minutes to allow color development.

-

Measure the absorbance at 620-650 nm in a microplate reader.

-

Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released in the enzymatic reaction.

Quantification of Pathway Intermediates by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of small molecules in complex biological samples. This method involves the separation of metabolites by liquid chromatography followed by their detection and quantification by mass spectrometry.

General Protocol Outline:

-

Sample Preparation:

-

Rapidly quench metabolism in cell or tissue samples, typically by using liquid nitrogen or cold methanol.

-

Extract metabolites using a suitable solvent system (e.g., 80% methanol).

-

Centrifuge to remove proteins and cellular debris.

-

Dry the supernatant and resuspend in a solvent compatible with the LC-MS system.

-

-

LC-MS/MS Analysis:

-

Inject the extracted metabolites onto an appropriate LC column (e.g., a HILIC or reversed-phase column).

-

Separate the metabolites using a gradient of mobile phases.

-

Detect the metabolites using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for 3-PGA, 3-PHP, and phosphoserine need to be determined empirically or from the literature.

-

-

Data Analysis:

-

Quantify the metabolites by comparing their peak areas to those of known standards.

-

Normalize the data to the amount of starting material (e.g., cell number or protein concentration).

-

Metabolic Flux Analysis using Stable Isotope Tracing

Principle: Stable isotope tracing is a powerful technique to measure the flux through metabolic pathways. Cells are cultured in the presence of a stable isotope-labeled substrate (e.g., 13C-glucose), and the incorporation of the isotope into downstream metabolites is measured by mass spectrometry.

General Protocol Outline:

-

Cell Culture and Labeling:

-

Culture cells in a medium containing a stable isotope-labeled tracer, such as [U-13C6]-glucose, for a defined period to reach isotopic steady state.

-

-

Metabolite Extraction:

-

Perform rapid quenching and metabolite extraction as described in section 5.2.

-

-

LC-MS/MS Analysis:

-

Analyze the mass isotopologue distribution of serine and its precursors (3-PGA, phosphoserine) using LC-MS/MS. This involves monitoring the masses of the metabolites to determine the number of 13C atoms incorporated.

-

-

Flux Calculation:

Visualizations

Signaling Pathways and Experimental Workflows

Caption: The phosphorylated pathway of serine biosynthesis from this compound.

Caption: Workflow for metabolic flux analysis of serine biosynthesis using stable isotopes.

Conclusion

The biosynthesis of serine from this compound is a fundamental metabolic pathway with significant implications for cell growth, proliferation, and disease. A thorough understanding of its enzymes, regulation, and kinetics is paramount for researchers in both basic science and drug development. The experimental protocols and data presented in this guide provide a comprehensive resource for the scientific community to investigate this critical metabolic nexus. Further research into the specific regulatory mechanisms and the development of potent and selective inhibitors for the enzymes in this pathway hold great promise for novel therapeutic strategies.

References

- 1. Biophysical and biochemical properties of PHGDH revealed by studies on PHGDH inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ColorimetricSEAP - ColorimetricSEAP - CCR Wiki-Public [ccrod.cancer.gov]

- 4. Mechanistic studies of phosphoserine phosphatase, an enzyme related to P-type ATPases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 8. abcam.com [abcam.com]

- 9. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. Understanding metabolism with flux analysis: from theory to application - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Phosphoglycerate in the Photorespiratory Pathway: A Technical Guide

For Immediate Release

This technical guide provides an in-depth exploration of the function of 3-Phosphoglycerate (3-PGA) within the photorespiratory pathway, also known as the C2 cycle. Tailored for researchers, scientists, and drug development professionals, this document elucidates the dual role of 3-PGA as both a direct product of the initial RuBisCO oxygenation reaction and the final output of the carbon salvage pathway, ready for reintegration into the Calvin-Benson cycle. This guide offers a comprehensive overview, including quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical pathways.

Introduction: this compound at the Crossroads of Photosynthesis and Photorespiration

Photorespiration is a metabolic process in photosynthetic organisms that is initiated by the oxygenase activity of Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). Under conditions of low CO2 and high O2, RuBisCO catalyzes the oxygenation of Ribulose-1,5-bisphosphate (RuBP), producing one molecule of this compound (3-PGA) and one molecule of 2-phosphoglycolate (2-PG).[1][2][3] While 3-PGA is a standard intermediate of the Calvin-Benson cycle and can be directly utilized for carbon fixation, 2-PG is a metabolically inhibitory compound that must be salvaged through the complex photorespiratory pathway.[1][3]

The photorespiratory pathway is a multi-organellar process spanning the chloroplast, peroxisome, and mitochondrion. Its primary function is to convert two molecules of 2-PG into one molecule of serine and one molecule of CO2, with the concomitant loss of a fixed carbon atom. The serine is then further metabolized to glycerate, which is transported back to the chloroplast. In the final step of the photorespiratory salvage pathway, glycerate is phosphorylated by the enzyme glycerate kinase (GLYK) to regenerate a molecule of 3-PGA, which can then re-enter the Calvin-Benson cycle.[4][5] Thus, 3-PGA is a critical hub, linking the seemingly wasteful process of photorespiration with the productive carbon fixation of photosynthesis.

Quantitative Data on Key Components

The efficiency and rate of the photorespiratory pathway are governed by the kinetic properties of its enzymes and the concentrations of its metabolites. The following tables summarize key quantitative data related to the function of 3-PGA in photorespiration.

Table 1: Kinetic Parameters of Glycerate Kinase (GLYK)

| Organism | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Reference |

| Zea mays | D-Glycerate | 0.12 | Not explicitly stated | [6] |

| Zea mays | L-Glycerate | 1.5 | ~40% lower than with D-Glycerate | [6] |

| Cucumber | Glycerol | 0.055 | 40-78 pmol/min | [4] |

| Cucumber | ATP | 0.145 - 0.620 | 40-78 pmol/min | [4] |

Note: The Vmax for Zea mays was not explicitly provided in the abstract in a comparable unit.

Table 2: Relative Abundance of Photorespiratory Metabolites under Different Oxygen Conditions in Tobacco Leaves

| Metabolite | 2% O2 vs 21% O2 (log2 fold change) | 40% O2 vs 21% O2 (log2 fold change) |

| This compound (3-PGA) | ~ -0.5 | ~ 0.5 |

| Glycolate | ~ -2.0 | ~ 1.5 |

| Glycine | ~ -1.5 | ~ 1.0 |

| Serine | ~ -1.0 | ~ 0.8 |

| Glycerate | ~ -1.5 | ~ 1.0 |

Data adapted from a study on tobacco leaves, showing the relative changes in metabolite pool sizes under low (2%) and high (40%) oxygen concentrations compared to ambient (21%) oxygen, which directly influences the rate of photorespiration.[7]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 3-PGA's function in photorespiration.

High-Throughput Assay for Glycerate Kinase (GLYK) Activity

This protocol is adapted from a method for measuring GLYK activity in a 96-well microplate format, suitable for crude leaf extracts and recombinant enzymes.[6][8]

Materials:

-

96-well microplate reader

-

Coupling enzymes: lactate dehydrogenase (LDH) and pyruvate kinase (PK)

-

Assay buffer: 100 mM HEPES-KOH (pH 7.8), 10 mM MgCl2, 2 mM ATP, 0.2 mM NADH, 1 mM phosphoenolpyruvate (PEP)

-

Crude leaf protein extract or purified recombinant GLYK

-

D-glycerate solution (substrate)

Procedure:

-

Prepare the assay buffer containing all components except the crude extract/enzyme and D-glycerate.

-

Add a defined volume of the assay buffer to each well of a 96-well plate.

-

Add the crude leaf extract or purified GLYK to the wells.

-

Initiate the reaction by adding varying concentrations of D-glycerate to the wells.

-

Immediately place the microplate in the reader and measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the rate of reaction from the linear phase of the absorbance change.

-

Determine Km and Vmax by fitting the initial rates at different substrate concentrations to the Michaelis-Menten equation.

Metabolite Profiling of Photorespiratory Intermediates

This protocol outlines a general procedure for the extraction and analysis of metabolites, including 3-PGA, from plant tissues subjected to different photorespiratory conditions.[9][10][11]

Materials:

-

Liquid nitrogen

-

Pre-chilled (-80°C) extraction solvent (e.g., 80% methanol)

-

Bead mill or mortar and pestle

-

Centrifuge

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Harvest plant tissue (e.g., leaf discs) and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead mill.

-

Add a precise volume of cold extraction solvent to a known weight of the frozen powder.

-

Vortex the mixture thoroughly and incubate on ice to allow for metabolite extraction.

-

Centrifuge the extract at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

For GC-MS analysis, the extract may require derivatization (e.g., silylation) to increase the volatility of the metabolites.

-

Analyze the prepared samples using GC-MS or LC-MS/MS to identify and quantify the photorespiratory intermediates, including 3-PGA.

Screening and Characterization of Photorespiratory Mutants

This protocol describes a common strategy for identifying and characterizing plant mutants with defects in the photorespiratory pathway.[12][13]

Procedure:

-

Mutagenesis and Screening:

-

Mutagenize a population of seeds (e.g., Arabidopsis thaliana) using a chemical mutagen (e.g., ethyl methanesulfonate) or T-DNA insertion.

-

Grow the M2 generation in a high-CO2 environment (e.g., 1-2% CO2) where photorespiration is suppressed. Under these conditions, photorespiratory mutants are expected to grow normally.

-

Transfer the plants to ambient air (low CO2, high O2).

-

Identify individuals that exhibit a conditional lethal phenotype, such as chlorosis or growth arrest, in ambient air. These are candidate photorespiratory mutants.

-

-

Physiological Characterization:

-

Measure photosynthetic gas exchange using an infrared gas analyzer to determine CO2 assimilation rates and photorespiration rates in wild-type and mutant plants under different O2 and CO2 concentrations.

-

Analyze chlorophyll fluorescence to assess the efficiency of photosystem II.

-

-

Biochemical and Genetic Analysis:

-

Perform metabolite profiling (as described in Protocol 3.2) to identify the accumulation or depletion of specific photorespiratory intermediates in the mutants.

-

Conduct enzyme assays for the various enzymes of the photorespiratory pathway to pinpoint the deficient enzymatic step.

-

Use genetic mapping and sequencing to identify the mutated gene responsible for the observed phenotype.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key pathways and relationships involving 3-PGA in photorespiration.

Caption: The core photorespiratory pathway showing the flow of carbon from 2-phosphoglycolate to the regenerated 3-PGA.

References

- 1. youtube.com [youtube.com]

- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 3. RuBisCO - Wikipedia [en.wikipedia.org]

- 4. Glycerol metabolism in higher plants: glycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Khan Academy [khanacademy.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. High Throughput Glycerate Kinase Activity Assay Using Crude Leaf Extract and Recombinant Enzyme to Determine Kinetic Parameters Km and Vmax Using a Microplate Reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolite Profiling in Arabidopsis thaliana with Moderately Impaired Photorespiration Reveals Novel Metabolic Links and Compensatory Mechanisms of Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multiplatform Plant Metabolomics Analysis Protocol for Arabidopsis thaliana [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Photorespiration - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Profile of 3-Phosphoglycerate Isomerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermodynamic properties associated with the enzymatic conversion of 3-phosphoglycerate (3-PG) to 2-phosphoglycerate (2-PG). This reversible isomerization, catalyzed by phosphoglycerate mutase (PGM), is a critical step in the central metabolic pathways of glycolysis and gluconeogenesis. A thorough understanding of the reaction's thermodynamics is essential for metabolic engineering, drug design targeting metabolic pathways, and a fundamental comprehension of cellular bioenergetics.

Introduction to the this compound to 2-Phosphoglycerate Conversion

The interconversion of 3-PG and 2-PG is the eighth step in the glycolytic pathway and the third step in the reverse pathway of gluconeogenesis. In glycolysis, 3-PG is formed from 1,3-bisphosphoglycerate and is then isomerized to 2-PG, which is subsequently dehydrated to the high-energy compound phosphoenolpyruvate. In gluconeogenesis, the process is reversed to allow for the synthesis of glucose from non-carbohydrate precursors. The reaction involves the intramolecular transfer of a phosphoryl group from the C3 to the C2 position of the glycerate backbone.

Thermodynamic Properties

The spontaneity and directionality of a biochemical reaction under cellular conditions are governed by its thermodynamic parameters. The key quantitative data for the conversion of this compound to 2-phosphoglycerate are summarized in the table below.

| Thermodynamic Parameter | Symbol | Value (at pH 7, 25°C) | Notes |

| Standard Gibbs Free Energy Change | ΔG°' | ~ +4.4 kJ/mol | Indicates the reaction is endergonic under standard conditions. |

| Equilibrium Constant | K'eq | ~ 0.165 | Consistent with a positive ΔG°', favoring this compound at equilibrium. |

| Standard Enthalpy Change | ΔH°' | ~ 0 kJ/mol | Inferred from the observation that the equilibrium constant is largely independent of temperature. This suggests the reaction is thermoneutral. |

| Standard Entropy Change | ΔS°' | Negative | Calculated from the relationship ΔG°' = ΔH°' - TΔS°'. A near-zero ΔH°' and a positive ΔG°' imply a decrease in entropy. |

| Actual Gibbs Free Energy Change | ΔG' | Negative (in erythrocytes) | Under typical cellular concentrations of 3-PG and 2-PG, the reaction is exergonic and proceeds in the direction of glycolysis. |

Role in Metabolic Pathways

The conversion of this compound to 2-phosphoglycerate is a pivotal point in the regulation of carbon flow through glycolysis and gluconeogenesis. The near-equilibrium nature of this reaction allows its direction to be readily influenced by the concentrations of its substrate and product.

Glycolysis and Gluconeogenesis Signaling

The following diagram illustrates the position of the phosphoglycerate mutase reaction within the core pathways of glycolysis and gluconeogenesis.

Experimental Protocols for Thermodynamic Analysis

The determination of the thermodynamic parameters for the phosphoglycerate mutase reaction involves a series of well-established biochemical techniques.

Determination of the Equilibrium Constant (K'eq)

A common method to determine K'eq is to allow the reaction to reach equilibrium from both directions (starting with either 3-PG or 2-PG) and then measure the concentrations of the substrate and product.

Protocol:

-

Reaction Mixture Preparation: Prepare reaction mixtures containing a suitable buffer (e.g., Tris-HCl, pH 7.5), a catalytic amount of phosphoglycerate mutase, and either this compound or 2-phosphoglycerate as the starting substrate.

-

Incubation: Incubate the reaction mixtures at a constant, known temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium. This can be determined by taking time-course samples and observing when the concentrations of 3-PG and 2-PG no longer change.

-

Reaction Quenching: Stop the reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or by heat inactivation, which denatures the enzyme.

-

Concentration Measurement: Determine the concentrations of this compound and 2-phosphoglycerate in the quenched samples. This is often achieved using a coupled enzyme assay. For example, the concentration of 2-PG can be measured by adding an excess of enolase, pyruvate kinase, and lactate dehydrogenase, along with NADH, and monitoring the decrease in absorbance at 340 nm as NADH is oxidized to NAD+. The concentration of 3-PG can be determined in a similar manner by first converting it to 2-PG with an excess of phosphoglycerate mutase.

-

K'eq Calculation: Calculate the equilibrium constant using the measured equilibrium concentrations: K'eq = [2-Phosphoglycerate] / [this compound].

Calculation of Standard Gibbs Free Energy Change (ΔG°')

Once the K'eq is determined, the standard Gibbs free energy change can be calculated using the following equation:

ΔG°' = -RT ln(K'eq)

Where:

-

R is the gas constant (8.314 J/mol·K)

-

T is the absolute temperature in Kelvin

Determination of Standard Enthalpy Change (ΔH°')

The standard enthalpy change can be determined by measuring the K'eq at several different temperatures and plotting ln(K'eq) versus 1/T (a van 't Hoff plot). The slope of this plot is equal to -ΔH°'/R.

Alternatively, isothermal titration calorimetry (ITC) can be used for a direct measurement of the heat change upon substrate conversion. However, the very low enthalpy change of this particular reaction makes this method challenging.

Calculation of Standard Entropy Change (ΔS°')

With ΔG°' and ΔH°' known, the standard entropy change can be calculated from the Gibbs-Helmholtz equation:

ΔS°' = (ΔH°' - ΔG°') / T

The following diagram outlines the experimental workflow for determining these thermodynamic properties.

Conclusion

The conversion of this compound to 2-phosphoglycerate is a thermodynamically fascinating reaction. While endergonic under standard conditions, it is readily reversible and its direction in the cell is dictated by the relative concentrations of the substrate and product, which are in turn controlled by the flux through glycolysis or gluconeogenesis. The reaction is essentially thermoneutral, with the positive standard Gibbs free energy change being attributable to a decrease in entropy. This detailed thermodynamic profile is invaluable for researchers in metabolic studies and for professionals in drug development aiming to modulate these central energy-producing pathways.

The Pivotal Intermediate: A Technical History of 3-Phosphoglycerate Research

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG), a seemingly simple three-carbon phosphorylated carboxylic acid, occupies a central and indispensable role in the metabolic landscape of virtually all life on Earth. Its strategic position as a key intermediate in the fundamental processes of glycolysis and the Calvin cycle underscores its importance in both energy metabolism and carbon fixation. More than just a metabolic cog, recent research has unveiled its surprising function as a signaling molecule, directly linking cellular metabolic status to the control of cell fate. This technical guide provides a comprehensive overview of the history of this compound research, from its initial discovery to its emerging roles in disease and drug development. We will delve into the core metabolic pathways, present key quantitative data, detail seminal experimental protocols, and visualize the intricate signaling networks in which 3-PG participates.

Core Metabolic Pathways Involving this compound

This compound is a critical node in two of life's most fundamental metabolic pathways: glycolysis, the breakdown of glucose for energy, and the Calvin cycle, the process of carbon fixation in photosynthetic organisms.

Glycolysis

In the Embden-Meyerhof-Parnas (EMP) pathway of glycolysis, 3-PG is formed in the seventh step, a substrate-level phosphorylation reaction that generates ATP. The enzyme phosphoglycerate kinase (PGK) catalyzes the transfer of a phosphate group from 1,3-bisphosphoglycerate (1,3-BPG) to ADP, yielding 3-PG and ATP.[1][2] This reaction is a crucial energy-yielding step in the glycolytic pathway.[1][2] Subsequently, in the eighth step, phosphoglycerate mutase (PGM) catalyzes the isomerization of 3-PG to 2-phosphoglycerate (2-PG), preparing the molecule for the subsequent dehydration and final ATP-generating step of glycolysis.[2][3]

The Calvin Cycle

The discovery of the role of 3-PG in photosynthesis was a landmark in biochemistry. Using radioactive carbon-14 as a tracer, Melvin Calvin and his colleagues elucidated the path of carbon in photosynthesis.[4] They discovered that the first stable product of carbon dioxide fixation is this compound.[4] The enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO), the most abundant enzyme on Earth, catalyzes the carboxylation of ribulose-1,5-bisphosphate (RuBP) with CO2, forming an unstable six-carbon intermediate that immediately splits into two molecules of 3-PG.[5] These 3-PG molecules are then reduced to glyceraldehyde-3-phosphate (G3P) in a series of reactions that consume ATP and NADPH generated during the light-dependent reactions of photosynthesis. G3P can then be used to regenerate RuBP or be converted into sugars and other organic molecules.[5]

Quantitative Data in this compound Research

A quantitative understanding of the enzymes that metabolize 3-PG and its intracellular concentrations is crucial for comprehending its metabolic significance.

Enzyme Kinetics

The tables below summarize key kinetic parameters for the primary enzymes involved in 3-PG metabolism from various organisms. These values, particularly the Michaelis constant (Km), provide insight into the substrate affinity of the enzymes, while the maximum velocity (Vmax) and catalytic rate constant (kcat) describe their catalytic efficiency.

| Enzyme | Organism | Substrate | Km (µM) | Vmax (U/mg) | kcat (s⁻¹) | Reference(s) |

| Phosphoglycerate Kinase (PGK) | Homo sapiens (Human) | 1,3-Bisphosphoglycerate | 6.86 | - | - | [6] |

| This compound | 186 | - | - | [6] | ||

| Saccharomyces cerevisiae (Yeast) | 1,3-Bisphosphoglycerate | 4.36 | - | - | [6] | |

| This compound | 146 | - | - | [6] | ||

| Thermoanaerobacter sp. | This compound | - | - | - | [7] | |

| Phosphoglycerate Mutase (PGM) | Escherichia coli | This compound | - | - | - | [6] |

| Saccharomyces cerevisiae | This compound | - | - | - | [8] | |

| Schistosoma mansoni | This compound | 850 | - | - | [9] | |

| RuBisCO | Spinacia oleracea (Spinach) | CO₂ | - | - | - | [10] |

| Various Species | CO₂ | - | - | - | [10] |

Note: A comprehensive table with more species and kinetic parameters for RuBisCO and PGM requires further consolidation from multiple literature sources. The provided table is a starting point based on the search results.

Intracellular Concentrations

The concentration of 3-PG within cells can vary depending on the organism, cell type, and metabolic state. These concentrations are tightly regulated and reflect the flux through glycolysis and other connected pathways.

| Organism/Cell Type | Condition | This compound Concentration (µM) | Reference(s) |

| Escherichia coli | Exponential growth on glucose | ~300 (may be overestimated) | [11] |

| Saccharomyces cerevisiae | Glucose-limited chemostat | Varies with growth rate | [12][13] |

| Nitrogen-limited chemostat | Varies with growth rate | [12][13] | |

| Human Cancer Cells | Various cancer cell lines | 180 - 550 | [6] |

| Human Hepatocellular Carcinoma | Tumor Tissue | Lower than normal tissue | [11] |

| Normal Adjacent Tissue | Higher than tumor tissue | [11] |

Note: The data for yeast requires further extraction from the cited sources to provide specific concentration ranges under different nutrient limitations.

Key Experimental Protocols

The study of this compound has relied on a variety of experimental techniques, from classic biochemical methods to modern high-throughput technologies.

Historical Method: Quantitative Two-Dimensional Paper Chromatography

The elucidation of the Calvin cycle was made possible by the pioneering work of Calvin, Benson, and Bassham, who utilized two-dimensional paper chromatography coupled with autoradiography to separate and identify the products of ¹⁴CO₂ fixation.

Principle: This technique separates compounds in a mixture based on their differential partitioning between a stationary phase (a sheet of filter paper, often Whatman No. 1) and a mobile phase (a solvent or mixture of solvents). By using two different solvent systems in perpendicular directions, a high degree of separation can be achieved.

Detailed Methodology:

-

Sample Preparation: Algal cultures (e.g., Chlorella) are exposed to ¹⁴CO₂ for a defined period. The reaction is quenched by adding hot ethanol to kill the cells and extract the metabolites.

-

Spotting: The concentrated radioactive extract is carefully spotted onto the corner of a large sheet of chromatography paper.

-

First Dimension Chromatography: The edge of the paper is dipped into the first solvent system (e.g., phenol-water) in a sealed chromatography tank. The solvent moves up the paper by capillary action, separating the compounds based on their polarity.

-

Drying: The chromatogram is removed from the tank and thoroughly dried in a fume hood to remove all traces of the first solvent.

-

Second Dimension Chromatography: The paper is rotated 90 degrees, and the edge adjacent to the separated spots is dipped into the second solvent system (e.g., butanol-propionic acid-water). This further separates the compounds.

-

Autoradiography: The dried two-dimensional chromatogram is placed in contact with X-ray film for a period of days to weeks. The radioactive compounds expose the film, creating a map of their positions.

-

Identification: The radioactive spots are identified by comparing their positions to those of known standards that are run under the same conditions. The amount of radioactivity in each spot can be quantified using a Geiger counter or by densitometry of the autoradiogram, allowing for a quantitative analysis of the intermediates.[4][14]

Modern Method: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Modern metabolomics studies rely on the high sensitivity and specificity of LC-MS/MS for the accurate quantification of metabolites like 3-PG in complex biological samples.

Principle: LC separates metabolites based on their physicochemical properties as they pass through a chromatography column. The separated metabolites are then introduced into a mass spectrometer, where they are ionized, and their mass-to-charge ratio (m/z) is measured. In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and the resulting daughter ions are detected, providing a highly specific and sensitive method for quantification.

Detailed Methodology:

-

Metabolite Extraction: Cells or tissues are rapidly quenched to halt metabolic activity, often using cold methanol or a similar solvent mixture. The cells are then lysed, and the metabolites are extracted. Proteins are precipitated and removed by centrifugation.

-

Liquid Chromatography: The extracted metabolites are injected onto a reverse-phase or HILIC (hydrophilic interaction liquid chromatography) column. A gradient of solvents is used to elute the metabolites at different retention times. For sugar phosphates like 3-PG, ion-pairing reagents are often used in the mobile phase to improve retention and peak shape on reverse-phase columns.[14]

-

Mass Spectrometry: The eluent from the LC is directed into the electrospray ionization (ESI) source of a tandem mass spectrometer operating in negative ion mode.

-

Multiple Reaction Monitoring (MRM): For quantification, the mass spectrometer is operated in MRM mode. A specific precursor ion (m/z for 3-PG) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-product ion transition is highly specific to 3-PG.

-

Quantification: The peak area of the MRM transition for 3-PG in the sample is compared to a standard curve generated using known concentrations of a pure 3-PG standard. The use of a stable isotope-labeled internal standard (e.g., ¹³C₃-3-PG) is highly recommended to correct for variations in extraction efficiency and matrix effects.[15][16]

Signaling Pathways and Logical Relationships

Beyond its central metabolic roles, 3-PG has emerged as a critical signaling molecule, providing a direct link between the metabolic state of the cell and the regulation of key cellular processes.

Allosteric Activation of Pyruvate Kinase

In some organisms, particularly in hyperthermophilic archaea, this compound acts as an allosteric activator of pyruvate kinase (PK), the enzyme that catalyzes the final committed step of glycolysis.[6][10] This is in contrast to the more common allosteric activation of PK by fructose-1,6-bisphosphate (FBP) in many other organisms.[17] The binding of 3-PG to an allosteric site on PK induces a conformational change that increases the enzyme's affinity for its substrate, phosphoenolpyruvate (PEP), thereby stimulating glycolytic flux.[6][10]

3-PG as a Sensor for p53 Activation

A groundbreaking discovery has revealed a novel signaling role for 3-PG in the regulation of the tumor suppressor protein p53. Under conditions of low glucose and consequently low levels of 3-PG, the enzyme phosphoglycerate dehydrogenase (PHGDH), which normally diverts 3-PG into the serine biosynthesis pathway, is unoccupied by its substrate.[1][18] This "unloaded" PHGDH can then interact with a protein complex involving the scaffold protein AXIN and the kinase HIPK2.[1][18] This interaction facilitates the phosphorylation of p53 at Serine 46, a modification that promotes apoptosis.[1][18][19] This mechanism provides a direct link between glucose availability and the induction of cell death, preventing the proliferation of cells under nutrient stress.

This compound in Disease and Drug Development

The central role of 3-PG in metabolism and its newly discovered signaling functions make it and its associated enzymes attractive targets for drug development, particularly in the context of cancer and metabolic disorders.

Cancer Metabolism

Cancer cells exhibit altered metabolism, characterized by increased glycolysis even in the presence of oxygen (the Warburg effect). This metabolic reprogramming provides the building blocks and energy necessary for rapid cell proliferation. The pathway for de novo serine synthesis, which begins with the conversion of 3-PG by PHGDH, is often upregulated in cancer.[1] Serine and its derivatives are crucial for nucleotide synthesis, redox balance, and cell proliferation.[20] Consequently, PHGDH is being explored as a therapeutic target in various cancers.[1] The discovery of the 3-PG/PHGDH/p53 signaling axis further highlights the potential of targeting this pathway to induce apoptosis in cancer cells.

Metabolic Disorders

Deficiencies in enzymes involved in 3-PG metabolism can lead to rare genetic disorders. For example, phosphoglycerate kinase deficiency is an X-linked recessive disorder that can cause hemolytic anemia, myopathy, and neurological problems.[21] Phosphoglycerate mutase deficiency can also lead to myopathy.[22] These conditions underscore the critical importance of proper 3-PG metabolism for cellular function.

Conclusion

The history of this compound research is a testament to the continuous evolution of our understanding of cellular metabolism. From its initial identification as a key intermediate in glycolysis and the Calvin cycle to its more recent recognition as a signaling molecule that links nutrient availability to cell fate decisions, 3-PG has consistently proven to be a molecule of profound biological significance. As research continues to unravel the intricate network of interactions in which 3-PG participates, it is poised to remain a focal point for both fundamental biological inquiry and the development of novel therapeutic strategies for a range of human diseases. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and professionals dedicated to advancing our knowledge of this pivotal metabolite.

References

- 1. Low glucose metabolite this compound switches PHGDH from serine synthesis to p53 activation to control cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. p53 Protein-mediated regulation of phosphoglycerate dehydrogenase (PHGDH) is crucial for the apoptotic response upon serine starvation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphoglycerate mutase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Use of reverse-phase liquid chromatography, linked to tandem mass spectrometry, to profile the Calvin cycle and other metabolic intermediates in Arabidopsis rosettes at different carbon dioxide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Schistosoma mansoni phosphoglycerate mutase: a glycolytic ectoenzyme with thrombolytic potential | Parasite [parasite-journal.org]

- 10. This compound is an allosteric activator of pyruvate kinase from the hyperthermophilic archaeon Pyrobaculum aerophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. collaborate.princeton.edu [collaborate.princeton.edu]

- 13. letstalkacademy.com [letstalkacademy.com]

- 14. LC-MS/MS Method Package for Primary Metabolites : Shimadzu (United Kingdom) [shimadzu.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. p53 Protein-mediated Regulation of Phosphoglycerate Dehydrogenase (PHGDH) Is Crucial for the Apoptotic Response upon Serine Starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Phosphoglycerate mutase 1 coordinates glycolysis and biosynthesis to promote tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The two analogous phosphoglycerate mutases of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Phosphoglycerate mutase 2 (muscle) | Sigma-Aldrich [merckmillipore.com]

The Pivotal Role of 3-Phosphoglycerate in Archaeal Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phosphoglycerate (3-PG) stands as a critical metabolic intermediate at the crossroads of central carbon metabolism in all three domains of life. In Archaea, a domain renowned for its members' ability to thrive in extreme environments, the metabolism of 3-PG showcases a fascinating blend of conserved biochemical principles and unique adaptations. This technical guide provides an in-depth exploration of the multifaceted roles of 3-PG in archaeal metabolism, offering a comprehensive resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development.

3-PG is a key intermediate in the Embden-Meyerhof-Parnas (EMP) pathway (glycolysis) and gluconeogenesis, albeit often within modified pathway architectures unique to Archaea. It also serves as a direct product of carbon fixation in archaea that utilize the Calvin-Benson-Bassham (CBB) cycle. Furthermore, 3-PG is a precursor for the biosynthesis of several essential molecules, including the amino acid serine. Recent discoveries have also highlighted a signaling role for 3-PG in the allosteric regulation of key metabolic enzymes, indicating its involvement in maintaining cellular homeostasis.